XLogP3 Lipophilicity: 3-Ethynyl-2-fluoroaniline (1.6) vs. 3-Ethynylaniline (1.12)
3-Ethynyl-2-fluoroaniline exhibits a computed XLogP3 of 1.6, representing a ΔlogP increase of +0.48 log units relative to the non-fluorinated analog 3-ethynylaniline (ACD/LogP = 1.12) [1]. This lipophilicity gain is attributable to the ortho-fluorine substituent, which replaces a C–H bond (Hammett σₘ = 0.34 for F) with a more hydrophobic C–F bond. The difference of nearly half a log unit is substantial at the fragment level and predicts measurably higher passive membrane permeability for downstream conjugates, consistent with the established role of fluorine in improving the ADME profile of drug candidates [2].
| Evidence Dimension | Computed lipophilicity (XLogP3 / ACD LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | 3-Ethynylaniline (CAS 54060-30-9): ACD/LogP = 1.12 (ChemSpider, ACD/Labs Percepta 14.00) |
| Quantified Difference | ΔlogP = +0.48 (target minus comparator) |
| Conditions | In silico prediction; XLogP3-AA method for target, ACD/Labs algorithm for comparator |
Why This Matters
Higher lipophilicity at the fragment level directly feeds into improved logD and permeability of final lead compounds, making this building block preferable for CNS and intracellular target programs where passive diffusion is critical.
- [1] PubChem CID 86083502. 3-Ethynyl-2-fluoroaniline. Computed Properties: XLogP3-AA = 1.6. National Center for Biotechnology Information, 2025. View Source
- [2] Purser, S.; Moore, P.R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chem. Soc. Rev. 2008, 37, 320–330. Review establishing the role of fluorine in modulating pKa, conformation, and metabolic stability. View Source
